molecular formula C11H14INO B3052575 N-tert-butyl-3-iodobenzamide CAS No. 42498-37-3

N-tert-butyl-3-iodobenzamide

Cat. No. B3052575
CAS RN: 42498-37-3
M. Wt: 303.14 g/mol
InChI Key: ZMJJGZOPZYWWKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-Butyl-3-iodobenzamide is a chemical compound with the CAS Number: 42498-37-3 . It has a molecular weight of 303.14 . The IUPAC name for this compound is N-(tert-butyl)-3-iodobenzamide . The InChI code for this compound is 1S/C11H14INO/c1-11(2,3)13-10(14)8-5-4-6-9(12)7-8/h4-7H,1-3H3,(H,13,14) .


Synthesis Analysis

The synthesis of N-tert-butyl amides, including N-tert-butyl-3-iodobenzamide, has been achieved through various methods. One such method involves the reaction of nitriles (alkyl, aryl, benzyl, and furyl nitriles) with di-tert-butyl dicarbonate . Another method involves the reaction of tert-butyl amines with benzoic acid or its derivatives using 4-dimethylaminopyridine (DMAP), N,N-diisopropylethylamine (DIPEA), or hydroxybenzotriazole (HOBt) as condensing agents .


Molecular Structure Analysis

The molecular structure of N-tert-butyl-3-iodobenzamide can be represented by the linear formula C11H14INO . The InChI key for this compound is ZMJJGZOPZYWWKQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

N-tert-butyl-3-iodobenzamide has a molecular weight of 303.14 . The compound should be stored at refrigerated temperatures .

Scientific Research Applications

  • Directed Metalation and Synthesis Applications : N-tert-Butyl-N-methylbenzamides, closely related to N-tert-butyl-3-iodobenzamide, have been used in directed metalation syntheses. For instance, N-tert-Butyl-N-methyl-2-methoxybenzamide underwent directed metalation, leading to the synthesis of lunularic acid. This demonstrates the synthetic usefulness of N-tert-butyl-N-methylbenzamides in directed metalation syntheses (Reitz & Massey, 1990).

  • Catalysis in Organic Synthesis : Tert-Butyl hypoiodite (t-BuOI), similar in structure to N-tert-butyl-3-iodobenzamide, has been found effective for the cyclization of N-alkenylamides, leading to the formation of various N-heterocycles under mild conditions. This demonstrates its role as a powerful reagent in organic synthesis (Minakata et al., 2006).

  • Synthesis and Structure of Hybrid N-Substituted Amides : Studies on sterically hindered phenols, which include compounds like 3-tert-butyl-N-(3,5-di-tert-butyl-4-hydroxyphenyl)-5-ethyl-2-hydroxybenzamide, have been conducted. These compounds were synthesized as potential antioxidants, showcasing the diverse synthetic applications of N-substituted amides (Storozhok et al., 2013).

  • Development of Anionic Cobalt Complexes : Research involving the synthesis of potential tetradentate ligands, such as 1,2-bis-(3,5-di-tert-butyl-2-hydroxybenzamido) compounds, and their complexing ability toward Co(II), highlights the role of N-tert-butyl-3-iodobenzamide analogs in the development of metal complexes (Jiménez et al., 2007).

properties

IUPAC Name

N-tert-butyl-3-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO/c1-11(2,3)13-10(14)8-5-4-6-9(12)7-8/h4-7H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJJGZOPZYWWKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=CC=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70346866
Record name N-tert-butyl-3-iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-3-iodobenzamide

CAS RN

42498-37-3
Record name N-tert-butyl-3-iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-tert-butyl-3-iodobenzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-tert-butyl-3-iodobenzamide
Reactant of Route 3
Reactant of Route 3
N-tert-butyl-3-iodobenzamide
Reactant of Route 4
Reactant of Route 4
N-tert-butyl-3-iodobenzamide
Reactant of Route 5
Reactant of Route 5
N-tert-butyl-3-iodobenzamide
Reactant of Route 6
Reactant of Route 6
N-tert-butyl-3-iodobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.